molecular formula C21H26N4O9 B6017824 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate

2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate

Cat. No. B6017824
M. Wt: 478.5 g/mol
InChI Key: CNTMMLSIZXSZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and growth. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which are proteins that play a role in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been shown to have activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate in lab experiments is that it has been extensively studied and its effects are well-documented. Additionally, it has been shown to have a variety of potential applications in scientific research. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds.

Future Directions

There are many potential future directions for research on 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, research could focus on optimizing the synthesis method for this compound to improve its yield and purity. Furthermore, research could explore the potential use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, research could explore the potential use of this compound in vivo to further understand its potential applications in scientific research.

Synthesis Methods

The synthesis method for 2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate is a complex process that involves several steps. The starting material for the synthesis is 4-methylpiperazine, which is reacted with 2-methyl-4-quinolinecarboxaldehyde to form a Schiff base. This Schiff base is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

2-(4-methyl-1-piperazinyl)-N-(2-methyl-4-quinolinyl)acetamide diethanedioate has been used in a variety of scientific research applications. It has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against a variety of bacteria and fungi.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.2C2H2O4/c1-13-11-16(14-5-3-4-6-15(14)18-13)19-17(22)12-21-9-7-20(2)8-10-21;2*3-1(4)2(5)6/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMMLSIZXSZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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